1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Compounds similar to the specified chemical have been involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the importance of such structures in medicinal chemistry for identifying potential therapeutic agents (R. Thalji et al., 2013).
Synthesis of Novel Heterocycles
Another study focuses on the Mannich reaction in synthesizing N,S-containing heterocycles, demonstrating the versatility of piperidine derivatives in creating complex molecular architectures with potential for various biological activities (V. Dotsenko et al., 2012).
Antimicrobial Activity
Research on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents illustrates the potential for compounds with similar structural elements to act against bacterial and fungal pathogens, highlighting the ongoing search for new antimicrobials (Rahul P. Jadhav et al., 2017).
Drug Synthesis and Optimization
A detailed study on the selection of an enantioselective process for preparing a CGRP receptor inhibitor showcases the application of complex organic synthesis and process optimization in drug development, emphasizing the importance of structural and stereochemical considerations in pharmaceutical synthesis (Reginald O. Cann et al., 2012).
Propiedades
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-24-16(26)7-6-15(23-24)25-10-8-12(9-11-25)17(27)22-13-2-4-14(5-3-13)28-18(19,20)21/h2-7,12H,8-11H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWJJCCWXGJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.